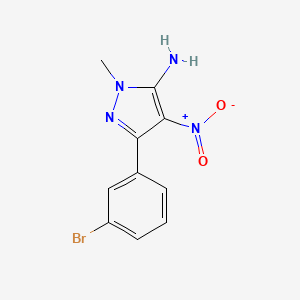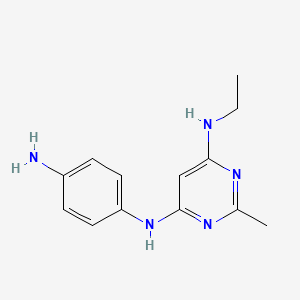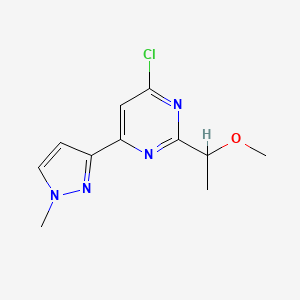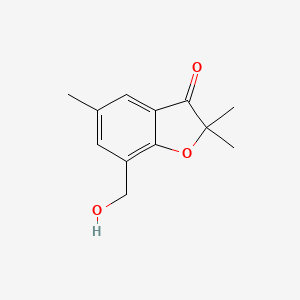
(4-Methylpyrimidin-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylpyrimidin-2-yl)methyl acetate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyrimidin-2-yl)methyl acetate typically involves the reaction of 4-methylpyrimidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
(4-Methylpyrimidin-2-yl)methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (4-Methylpyrimidin-2-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited microbial growth.
相似化合物的比较
4-Methylpyrimidine: A precursor in the synthesis of (4-Methylpyrimidin-2-yl)methyl acetate.
2-Methylpyrimidine: Another pyrimidine derivative with similar structural features.
Pyrimidine-2-carboxylic acid: A compound with comparable chemical properties.
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its acetate group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
CAS 编号 |
1841081-83-1 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC 名称 |
(4-methylpyrimidin-2-yl)methyl acetate |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-9-8(10-6)5-12-7(2)11/h3-4H,5H2,1-2H3 |
InChI 键 |
FSFCBKYDFQFQQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)


![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)



![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-5-carboxylicacid](/img/structure/B11784507.png)


![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)
